molecular formula C7H10O3 B12546928 4-(2-Hydroxypropan-2-yl)furan-2(5H)-one CAS No. 143392-25-0

4-(2-Hydroxypropan-2-yl)furan-2(5H)-one

Cat. No.: B12546928
CAS No.: 143392-25-0
M. Wt: 142.15 g/mol
InChI Key: UKLBJYXOOPUVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxypropan-2-yl)furan-2(5H)-one is a chemical compound with the molecular formula C7H10O3 . This substance belongs to the class of furanones, which are oxygen-containing heterocyclic compounds known for their diverse roles in biological systems and food flavorings. Furanones are extensively studied in microbiological and food science research, particularly for their potential as signaling molecules in bacterial communication processes and their significant contribution to flavor profiles in fermented foods . Specifically, related 2(5H)-furanones have been identified in scientific studies as possible signaling molecules released by microorganisms like Lactobacillus helveticus under stress conditions, where they are associated with the induction of autolysis . This mechanism is of significant biotechnological interest in cheese ripening, as the autolysis of bacterial cells releases enzymes that enhance flavor development. Furthermore, furanones such as 2,5-dimethyl-4-hydroxy-3[2H]-furanone (DMHF) are recognized as crucial key odorants in various cheeses, including Swiss-type and Grana varieties, making research into related compounds valuable for understanding and improving food fermentation processes . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions in a well-ventilated place, wearing suitable protective equipment, and avoid formation of dust and aerosols .

Properties

CAS No.

143392-25-0

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3-(2-hydroxypropan-2-yl)-2H-furan-5-one

InChI

InChI=1S/C7H10O3/c1-7(2,9)5-3-6(8)10-4-5/h3,9H,4H2,1-2H3

InChI Key

UKLBJYXOOPUVBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=O)OC1)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of γ-Hydroxy Precursors

Cyclocondensation of γ-hydroxy acids or esters is a foundational approach for furanone synthesis. For 4-(2-hydroxypropan-2-yl)furan-2(5H)-one, a plausible route involves cyclizing a γ-hydroxybutyrate derivative bearing a 2-hydroxypropan-2-yl group (Figure 1).

Key Steps :

  • Synthesis of γ-Hydroxy Precursor : Generate a β-keto ester intermediate with a 2-hydroxypropan-2-yl side chain. This could be achieved via Claisen condensation or aldol reactions.
  • Cyclization : Acid-catalyzed dehydration of the γ-hydroxy ester to form the lactone ring. Protonation of the hydroxyl group facilitates intramolecular esterification.

Example Reaction Pathway :
$$ \text{β-keto ester + H}^+ \rightarrow \text{γ-hydroxy ester} \rightarrow \text{4-(2-hydroxypropan-2-yl)furan-2(5H)-one} $$

Challenges : Steric hindrance from the bulky 2-hydroxypropan-2-yl group may require optimizing reaction conditions (e.g., temperature, solvent).

Nucleophilic Substitution on Preformed Furanones

Introducing the 2-hydroxypropan-2-yl group via nucleophilic substitution onto a pre-synthesized furanone scaffold is another viable strategy.

Approach :

  • Halogenated Furanone Intermediate : Prepare a 4-bromo- or 4-chlorofuran-2(5H)-one via electrophilic halogenation of 2(5H)-furanone.
  • Nucleophilic Attack : React the halogenated furanone with 2-hydroxypropan-2-yl alcohol (or its alkoxide) under basic conditions.

Reaction Scheme :
$$ \text{4-X-furan-2(5H)-one} + \text{(CH}3\text{)}2\text{C(OH)CH}_2\text{O}^- \rightarrow \text{4-(2-hydroxypropan-2-yl)furan-2(5H)-one} + \text{X}^- $$

Limitations :

  • Electrophilic halogenation of furanones is challenging due to their electron-rich nature.
  • Competing side reactions (e.g., ring-opening) may reduce yields.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer streamlined syntheses for complex heterocycles. A three-component system involving aldehydes, β-keto esters, and amines could theoretically yield the target compound.

Proposed MCR Strategy :

  • Components :
    • Aldehyde (e.g., 2-hydroxypropanal)
    • β-Keto ester (e.g., ethyl acetoacetate)
    • Aromatic amine (catalyst or functional group)
  • Mechanism :
    • Knoevenagel Condensation : Aldehyde and β-keto ester form an α,β-unsaturated ester.
    • Cyclization : Intramolecular lactonization and nucleophilic attack by the 2-hydroxypropan-2-yl group.

Example Protocol :

Component Role Conditions
2-Hydroxypropanal Substituent source Acidic (e.g., HCl)
Ethyl acetoacetate β-Keto ester Reflux in acetone
Aniline Catalyst/base Triethylamine

Advantages :

  • Atom-economical and one-pot synthesis.
  • Minimal purification steps.

Drawbacks :

  • Limited control over regioselectivity.
  • Potential side reactions (e.g., polymerization).

Biocatalytic and Enzymatic Approaches

Enzymatic methods, though less explored for furanones, could offer green alternatives. Lipases or esterases may catalyze cyclization or functionalization steps.

Hypothetical Workflow :

  • Hydroxylation : Microbial oxidation of a β-keto ester to introduce the hydroxyl group.
  • Lactonization : Lipase-mediated cyclization under mild conditions.

Challenges :

  • Enzyme substrate specificity and stability.
  • Scalability and cost-effectiveness.

Synthetic Modifications of Related Compounds

Adapting methods for structurally similar furanones provides indirect insights. For example, the synthesis of 4-aminofuran-2(5H)-ones via asymmetric alkyne addition (Wolter et al., 2009) could inspire stereoselective routes for the hydroxylated derivative.

Key Adaptation :

  • Replace the amine nucleophile with 2-hydroxypropan-2-yl alcohol in the alkyne addition step.

Example Data :

Parameter Value Reference
Yield (4-Amino) 75–90% (high enantiomeric excess)
Reaction Temperature Room temperature

Note : Direct application to the hydroxylated compound requires optimization.

Computational and Theoretical Insights

Density Functional Theory (DFT) studies could predict reaction pathways and optimize conditions. For instance, modeling the transition state of cyclization or substitution reactions may guide synthetic design.

Potential Applications :

  • Identifying low-energy pathways for lactonization.
  • Assessing steric effects of the 2-hydroxypropan-2-yl group.

Industrial-Scale Considerations

Scaling up synthesis requires cost-effective catalysts and high-purity intermediates. For example, using polyether sulfone sulfamic acid (PES-NHSO₃H) as a recyclable catalyst in three-component reactions (Nature, 2024) could enhance efficiency.

Industrial Workflow :

  • Catalyst Preparation : Sulfonation of polyether sulfone to generate SO₃H sites.
  • Reaction : Combine aldehyde, β-keto ester, and 2-hydroxypropan-2-yl alcohol in the presence of PES-NHSO₃H.
  • Workup : Isolate the product via crystallization or chromatography.

Advantages :

  • Catalyst recovery and reuse.
  • High yields (85–97% in analogous systems).

Critical Analysis and Gaps

While the above methods are theoretically viable, experimental validation is essential. Key challenges include:

Challenge Potential Solution
Steric hindrance Bulky-group-friendly catalysts (e.g., Ru)
Regioselectivity Directed ortho-metalation strategies
Scalability Continuous-flow reactors

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxypropan-2-yl)furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(2-oxopropan-2-yl)furan-2(5H)-one.

    Reduction: Formation of 4-(2-hydroxypropan-2-yl)tetrahydrofuran.

    Substitution: Formation of 4-(2-chloropropan-2-yl)furan-2(5H)-one or similar derivatives.

Scientific Research Applications

4-(2-Hydroxypropan-2-yl)furan-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxypropan-2-yl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The furan ring can also interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Multicomponent Reactions (MCRs)

Indole-substituted furanones are synthesized via MCRs involving indole, arylglyoxals, and Meldrum’s acid, yielding products in high atom economy (e.g., 84% yield for 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one) . A similar approach could apply to 4-(2-hydroxypropan-2-yl)furan-2(5H)-one by substituting indole with a hydroxypropan-2-yl precursor.

Halolactonization

4-Halo-5-hydroxyfuran-2(5H)-ones (e.g., 4-iodo derivatives) are synthesized via halolactonization of γ,δ-unsaturated acids, offering a route to functionalize the 4-position . This method may adapt to introduce hydroxypropan-2-yl groups through subsequent substitution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.